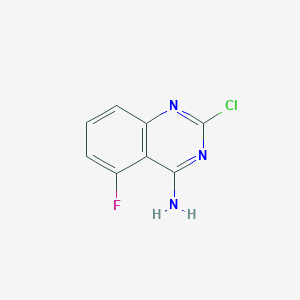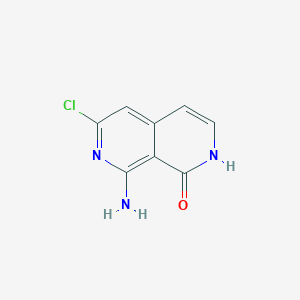
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde is a quinoline derivative with the molecular formula C11H9FN2O and a molecular weight of 204.2 g/mol . This compound is notable for its unique structure, which includes an amino group, a fluorine atom, and a carbaldehyde group attached to the quinoline ring. Quinoline derivatives are widely recognized for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates followed by functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluoro groups can participate in substitution reactions. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides for acylation, nucleophiles like amines or thiols for nucleophilic aromatic substitution
Major Products:
Oxidation: 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid.
Reduction: 8-Amino-6-fluoro-5-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer effects.
Signal Transduction: The compound may interfere with signal transduction pathways by modulating the activity of key signaling proteins.
Comparison with Similar Compounds
8-Aminoquinoline: Lacks the fluoro and carbaldehyde groups, making it less versatile in certain chemical reactions.
6-Fluoroquinoline: Lacks the amino and carbaldehyde groups, limiting its biological activity compared to 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde.
5-Methylquinoline: Lacks the amino, fluoro, and carbaldehyde groups, resulting in different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and biological activity. The combination of an amino group, a fluoro group, and a carbaldehyde group on the quinoline ring enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
1420794-44-0 |
|---|---|
Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
8-amino-6-fluoro-5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-6-8-3-2-7(5-15)14-11(8)10(13)4-9(6)12/h2-5H,13H2,1H3 |
InChI Key |
MPZVDTGUBWVKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC(=N2)C=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)

![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)






![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)

![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)
